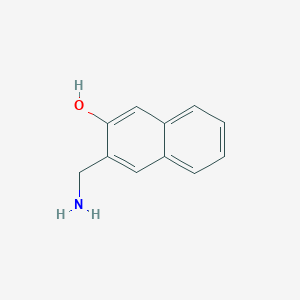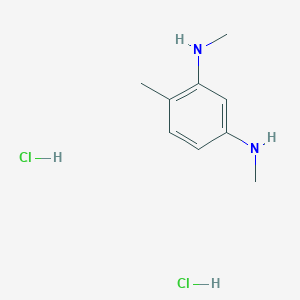
3-(Aminomethyl)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2-naphthol: is an organic compound that features a naphthalene ring system substituted with an aminomethyl group at the third position and a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aminomethylation of 2-naphthol: One common method involves the reaction of 2-naphthol with formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group at the third position.
Reductive Amination: Another approach is the reductive amination of 2-naphthol with formaldehyde and an amine, using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods typically involve large-scale versions of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Aminomethyl)-2-naphthol can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various reduced forms of the naphthol.
Substitution: Halogenated or nitro-substituted naphthols.
Scientific Research Applications
Chemistry:
Catalysis: 3-(Aminomethyl)-2-naphthol can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Probes: It can be used as a fluorescent probe in biological assays.
Industry:
Dyes and Pigments: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Polymers: It can be incorporated into polymer structures to modify their properties.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-2-naphthol exerts its effects depends on its interaction with specific molecular targets. For example, as a ligand in coordination chemistry, it can form stable complexes with metal ions, influencing catalytic activity. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
2-Naphthol: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
3-Aminonaphthalene: Lacks the hydroxyl group, affecting its solubility and reactivity.
1-Naphthol: The hydroxyl group is positioned differently, leading to different chemical properties and reactivity.
Uniqueness: 3-(Aminomethyl)-2-naphthol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-(aminomethyl)naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,13H,7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMFDOKZEMMCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1378448.png)
![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)

![1,9-Dioxaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B1378455.png)
![Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1378457.png)







